5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the dihydro-pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core structure combining pyrrolidine and isoxazole moieties. The substituents at positions 2, 3, and 5 of the core are critical to its physicochemical and biological properties:
- Position 2: Phenyl group (C₆H₅).
- Position 3: 3-Nitrophenyl group (C₆H₄NO₂), introducing a strong electron-withdrawing nitro group.
- Position 5: 4-Chlorophenyl group (C₆H₄Cl), contributing halogen-mediated hydrophobicity and steric effects.
The compound’s molecular formula is inferred as C₂₃H₁₅ClN₃O₅, with a molecular weight of approximately 448.84 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-15-9-11-16(12-10-15)25-22(28)19-20(14-5-4-8-18(13-14)27(30)31)26(32-21(19)23(25)29)17-6-2-1-3-7-17/h1-13,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMGUVWMJYQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolo[3,4-d]isoxazole core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.8 g/mol. The IUPAC name is 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H15ClN3O5 |
| Molecular Weight | 467.8 g/mol |
| IUPAC Name | 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| InChI Key | IKRQVWJBYZXCQS-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds with the pyrrolo[3,4-d]isoxazole scaffold exhibit promising antitumor properties. Studies have shown that derivatives similar to 5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell survival.
The mechanism of action for this compound may involve:
- Inhibition of Kinases : Compounds within this class have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins and caspases, these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar pyrrole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies
-
Anticancer Efficacy : A study evaluated the cytotoxic effects of similar pyrrolo[3,4-d]isoxazole derivatives on breast cancer cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values significantly lower than those of standard chemotherapeutics.
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF7: 10 µM
- HeLa: 15 µM
- Antimicrobial Assessment : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 25 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chloro and Nitro Substituents : These groups enhance lipophilicity and may improve binding affinity to biological targets.
- Phenyl Rings : The presence of multiple aromatic systems can facilitate π-π interactions with target proteins.
Comparison with Similar Compounds
Electronic Effects
- Nitro (Target) vs. Dimethylamino (): The nitro group (strong electron-withdrawing) in the target compound contrasts with dimethylamino (electron-donating) in analogs, altering charge distribution and reactivity. This may reduce solubility compared to dimethylamino-containing derivatives.
Steric and Hydrophobic Effects
- Chlorophenyl Position : The target’s 4-chlorophenyl group (para) minimizes steric hindrance compared to 2-chlorophenyl (ortho) in , which may hinder molecular packing.
- Thienyl vs. Phenyl () : The thienyl group’s smaller size and sulfur atom could improve binding affinity in biological targets through polar interactions.
Spectroscopic Signatures
- IR/NMR Trends : While spectral data for the target is unavailable, analogs in (triazole-thione) show characteristic C=N (1596 cm⁻¹) and C-Cl (702 cm⁻¹) stretches, suggesting similar bands in the target.
Research Findings and Implications
- Bioactivity Potential: Compounds with dimethylamino groups () exhibit enhanced solubility, favoring pharmacokinetic profiles. The target’s nitro group may confer selectivity in enzyme inhibition but reduce bioavailability.
- Synthetic Feasibility : The trifluoromethylpyridinyl group in requires specialized fluorination techniques, whereas the target’s nitro group is synthetically accessible via nitration.
- Thermodynamic Stability : Chlorine and nitro substituents likely increase melting points compared to methyl or methoxy analogs due to stronger intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
